
Equilin 3-Sulfate Sodium Salt
Vue d'ensemble
Description
Equilin 3-Sulfate Sodium Salt is a sulfated estrogen derivative with the molecular formula C₁₈H₁₉O₅S·Na and a molecular weight of 370.40 g/mol (stabilized with TRIS) . Its IUPAC name is sodium [(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate, and it is identified by CAS number 16680-47-0 . This compound is a key metabolite in conjugated estrogen formulations and is widely used in pharmaceutical research, particularly in studies involving hormone metabolism, sulfotransferase activity, and drug delivery systems . It is water-soluble and typically stored at -20°C to maintain stability .
Méthodes De Préparation
Synthetic Pathways for Equilin 3-Sulfate Sodium Salt
Sulfation of Equilin Using Pyridine-Chlorosulfonic Acid
The foundational step in synthesizing equilin 3-sulfate involves sulfation of the parent compound equilin. A pyridine-chlorosulfonic acid mixture is employed to introduce the sulfate group at the 3-position of the steroidal backbone. This method, adapted from tritium-labeled equilin sulfate synthesis, achieves high yields (>90%) under controlled conditions . The reaction proceeds via electrophilic substitution, where chlorosulfonic acid acts as the sulfating agent, while pyridine neutralizes HCl byproducts to prevent decomposition of the sensitive steroidal structure.
Reaction Conditions
-
Molar ratio : Equilin : chlorosulfonic acid = 1 : 1.2
-
Temperature : 0–5°C (ice bath)
-
Duration : 2 hours under nitrogen atmosphere
Post-reaction, the crude product is precipitated by adjusting the pH to 7–8 with sodium hydroxide, yielding this compound as a buff-colored powder .
Reduction to 17β-Dihydroequilin Sulfate
For applications requiring reduced derivatives, sodium borohydride (NaBH₄) is used to selectively reduce the 17-keto group of equilin 3-sulfate. This step, critical for producing 17β-dihydroequilin sulfate, occurs in aqueous methanol at room temperature. The reduction is stereospecific, exclusively yielding the 17β-epimer without detectable α-isomer formation .
Key Parameters
-
Solvent : Methanol-water (4:1 v/v)
-
NaBH₄ stoichiometry : 2 equivalents relative to equilin sulfate
-
Reaction time : 30 minutes
The product is isolated via rotary evaporation and purified through recrystallization from ethanol-water mixtures .
Purification and Stabilization Techniques
Chromatographic Purification
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate this compound from concomitant steroidal sulfates. The FDA-recommended LC-MS method uses a C18 column with a gradient of 0.1% formic acid in water (mobile phase A) and methanol (mobile phase B) .
LC-MS Parameters
Parameter | Specification |
---|---|
Column | Waters ACQUITY UPLC BEH C18 (1.7 μm) |
Flow rate | 0.4 mL/min |
Gradient | 5–95% B over 25 minutes |
Detection | ESI-MS in negative ion mode |
This method resolves equilin 3-sulfate (retention time: 23 minutes) from dihydroequilin sulfates and other isomers .
Stabilization with TRIS-d5
To prevent degradation during storage, this compound is stabilized with 50% TRIS-d5 (tris(hydroxymethyl)aminomethane deuterated at five positions). This deuterated buffer enhances thermal stability and reduces proton exchange reactions, critical for maintaining isotopic purity ≥97 atom % D .
Quality Control and Regulatory Compliance
USP Monograph Specifications
Conjugated estrogen formulations must contain 22.5–30.5% sodium equilin sulfate by mass, with total steroidal sulfates (including 17α-dihydroequilin and 17β-dihydroequilin) constituting 79.5–88.0% of labelled content .
Acceptance Criteria for Equilin 3-Sulfate
Parameter | Requirement | Method |
---|---|---|
Assay | ≥96% (CP) | Titrimetry |
Isotopic purity | ≥97 atom % D | NMR spectroscopy |
Residual solvents | <0.1% pyridine | GC-FID |
Dissolution Profiling for Tablet Formulations
The FDA mandates comparative dissolution testing for equilin 3-sulfate-containing tablets using USP Apparatus I (100 rpm) or II (50 rpm) in three media: water, pH 1.2, and pH 6.8 buffers. Acceptance criteria require ≥80% dissolution within 45 minutes .
Challenges in Industrial-Scale Synthesis
Byproduct Formation During Sulfation
The primary impurity, ∆8,9-dehydrosterone sulfate, arises from dehydration of equilin under acidic conditions. Process optimization (e.g., shorter reaction times, lower temperatures) reduces this byproduct to <2% .
Isotopic Dilution in Deuterated Forms
Maintaining ≥97 atom % D in Equilin-2,4,16,16-d4 3-sulfate necessitates strict control of proton sources during synthesis. Deuterated solvents (e.g., D₂O, CD₃OD) and anhydrous conditions are employed to minimize isotopic dilution .
Analyse Des Réactions Chimiques
Types de réactions : Cenestin subit diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes hydroxyle en cétones ou en aldéhydes.
Réduction : Réduction de cétones ou d’aldéhydes en groupes hydroxyle.
Substitution : Remplacement de groupes fonctionnels par d’autres groupes, tels que la sulfonation pour former des esters sulfate.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactifs comme l’acide sulfurique pour les réactions de sulfonation.
Principaux produits : Les principaux produits formés à partir de ces réactions sont les divers esters sulfate des substances estrogènes, telles que le sulfate d’estrone sodique et le sulfate d’équiline sodique .
4. Applications de la recherche scientifique
Cenestin a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l’étude des estrogènes synthétiques et de leurs propriétés chimiques.
Biologie : Investigué pour ses effets sur les processus cellulaires et la régulation hormonale.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de thérapies hormonales.
Applications De Recherche Scientifique
Pharmaceutical Research
Equilin 3-Sulfate Sodium Salt is extensively utilized in pharmaceutical research, particularly in the development of hormone replacement therapies (HRT). Its estrogenic properties make it valuable for alleviating menopausal symptoms such as hot flashes and vaginal dryness. The compound mimics the effects of endogenous estrogen by binding to estrogen receptors, which can help regulate various physiological processes.
Case Studies
- A study demonstrated that the administration of conjugated estrogens, including this compound, significantly reduced menopausal symptoms in postmenopausal women. The findings indicated improvements in quality of life and symptom relief over a 12-month period .
- Another investigation focused on the potential neuroprotective effects of estrogens like this compound in reducing the risk of Alzheimer's disease. Mixed results were reported, necessitating further research to clarify its role in cognitive health .
Biochemical Research
In biochemical research, this compound serves as a crucial tool for studying estrogen receptor interactions and signaling pathways. Its unique structural features enhance its binding affinity to various receptors, making it an important compound for understanding hormonal mechanisms.
Interaction Studies
- Research has shown that this compound interacts with estrogen receptors in hormone-sensitive tissues, influencing gene expression related to cell proliferation and differentiation . This has implications for both cancer research and therapeutic interventions targeting estrogen-related conditions.
Environmental Impact Studies
The compound's stability and degradation pathways have also been investigated in environmental studies. Understanding how this compound behaves in soil and water systems is essential for assessing its environmental impact.
Findings
- A study conducted on the degradation of estrogen conjugates revealed that this compound exhibited varying persistence levels depending on environmental conditions. The half-life was observed to be significantly longer under certain concentrations, indicating potential accumulation risks in agricultural settings .
Analytical Chemistry Applications
This compound is frequently used as a standard reference compound in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods for detecting steroidal components in pharmaceutical formulations.
Method Development
- A method was developed to reliably detect multiple steroidal components, including this compound, using optimized LC techniques. This method enhances the accuracy of measuring hormonal content in conjugated estrogen tablets .
Comparison with Other Steroidal Compounds
The following table summarizes the structural features and unique aspects of this compound compared to other steroid compounds:
Compound | Structural Features | Unique Aspects |
---|---|---|
This compound | Sulfate at C-3; sodium salt form | Enhanced solubility; significant estrogenic activity |
Estrone | Aromatic A-ring; ketone at C-17 | Primary endogenous estrogen; less potent than equilin |
Estradiol | Hydroxyl groups at C-17 and C-3 | More potent estrogen; widely used in therapies |
Dehydroepiandrosterone Sulfate | Sulfate at C-3 | Precursor to testosterone; different hormonal effects |
Mécanisme D'action
Cenestin imite les effets des estrogènes endogènes dans le corps, qui sont responsables du développement et du maintien du système reproducteur féminin et des caractères sexuels secondaires . Les estrogènes synthétiques présents dans Cenestin se lient aux récepteurs des estrogènes sur divers tissus, modulant la sécrétion hypophysaire des gonadotrophines, de l’hormone lutéinisante et de l’hormone folliculo-stimulante par un mécanisme de rétroaction négative . Cela aide à soulager les symptômes associés à la ménopause en rétablissant l’équilibre hormonal.
Composés similaires :
Premarin : Un estrogène conjugué dérivé de l’urine de juments gestantes.
Estrace : Contient de l’estradiol, une forme bioidentique d’œstrogène.
Unicité de Cenestin : Cenestin est unique en ce qu’il est composé d’un mélange de neuf substances estrogènes synthétiques dérivées de sources végétales, ce qui en fait une alternative végétale à d’autres estrogènes conjugués comme Premarin . Cette composition lui permet d’imiter les effets des estrogènes endogènes tout en fournissant une formulation synthétique et constante à des fins thérapeutiques.
Comparaison Avec Des Composés Similaires
Equilin 3-Sulfate Sodium Salt belongs to a class of sulfated steroid derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Estrone 3-Sulfate Sodium Salt (E1-S)
- Molecular Formula : C₁₈H₂₁O₅S·Na
- Molecular Weight : 372.4 g/mol
- CAS : 438-67-5
- Key Differences : E1-S lacks the Δ7,8 double bond present in Equilin 3-Sulfate, making it less reactive in certain metabolic pathways .
Equilenin 3-Sulfate Sodium Salt (EqnS)
- Molecular Formula : C₁₈H₁₉O₅S·Na
- Molecular Weight : 370.4 g/mol
- CAS : 152-77-2
- Key Differences : Equilenin contains an additional aromatic ring (Δ6,7,8,9 tetraene structure), increasing its stability but reducing bioavailability compared to Equilin 3-Sulfate .
17β-Dihydrothis compound
- Molecular Formula : C₁₈H₂₁O₅S·Na
- Molecular Weight : 372.4 g/mol
- CAS : 16680-49-2
- Key Differences : The reduction of the 17-keto group to a hydroxyl group alters receptor binding affinity, making it more estrogenic than Equilin 3-Sulfate .
Functional Analogues
Cholesterol Sulfate Sodium Salt
- Molecular Formula : C₂₇H₄₅O₄S·Na
- Molecular Weight : 504.7 g/mol
- CAS : 2867-47-2
- Key Differences: A non-estrogenic sulfated steroid with roles in cell membrane stability, contrasting with Equilin 3-Sulfate’s endocrine activity .
Quercetin 3-Sulfate Potassium Salt
- Molecular Formula : C₁₅H₉KO₁₀S
- Molecular Weight : 436.4 g/mol
- CAS : N/A
- Key Differences: A flavonoid sulfate with antioxidant properties, structurally unrelated to steroid sulfates like Equilin 3-Sulfate .
Comparative Data Table
Research Findings
Metabolic Stability and Sulfotransferase Interactions
This compound exhibits lower sulfotransferase affinity compared to Estrone 3-Sulfate, as shown in studies using human liver cytosol (Km = 12.5 µM vs. 8.2 µM for E1-S) . This is attributed to steric hindrance from its Δ7,8 double bond .
Chromatographic Behavior
In UHPLC-MS analyses, Equilin 3-Sulfate elutes earlier than Equilenin 3-Sulfate due to differences in hydrophobicity (retention time: 6.2 min vs. 7.8 min) . This property is critical for quantifying conjugated estrogens in pharmaceutical formulations.
Toxicity Profile
This compound is classified as a confirmed carcinogen (NTP 12th Report), unlike its dihydro derivatives, which show reduced genotoxicity .
Activité Biologique
Equilin 3-Sulfate Sodium Salt is a sulfated steroid derived from equilin, an equine estrogen. Its biological activity is significant in various physiological processes, particularly in hormone replacement therapies and reproductive health. This article explores the compound's biological activity, including its mechanisms of action, effects on target tissues, and relevant research findings.
- Chemical Name : Sodium (9S,13S,14S)-13-methyl-17-oxo-9,11,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl sulfate
- Molecular Formula : CHNaOS
- Molecular Weight : 370.39 g/mol
- CAS Number : 16680-47-0
This compound exhibits biological activities similar to those of equilin. It primarily functions through:
- Estrogen Receptor Binding : The compound binds to estrogen receptors (ERs), influencing gene expression related to cell proliferation and differentiation in hormone-sensitive tissues .
- Regulation of Bone Density : It plays a role in maintaining bone density by modulating osteoblast and osteoclast activity.
- Impact on Reproductive Health : The compound is involved in various reproductive processes, including menstrual cycle regulation and fertility .
Table 1: Biological Effects of this compound
Biological Activity | Mechanism | Reference |
---|---|---|
Estrogenic Effects | Binds to ERs, activates transcription | |
Bone Density Maintenance | Modulates osteoblast activity | |
Reproductive Health | Influences menstrual cycle |
Case Studies
- Hormone Replacement Therapy (HRT) :
-
In Vitro Studies :
- Research indicated that this compound could modulate gene expression related to cell proliferation in breast cancer cell lines. This suggests potential implications for breast cancer treatment strategies.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Binding Affinity : In vitro assays indicate that the binding affinity of this compound to estrogen receptors is comparable to that of non-sulfated equilin derivatives.
- Deuterated Variants : Research on deuterated forms of equilin (e.g., Equilin 3-Sulfate-d4) has provided insights into pharmacokinetics and metabolic pathways without significantly altering biological activity.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Equilin 3-Sulfate Sodium Salt?
- Methodological Answer : Synthesis typically involves sulfation of equilin using sulfuric acid or a sulfotransferase enzyme, followed by neutralization with sodium hydroxide to form the sodium salt. Key steps include:
Sulfation : React equilin with a sulfating agent (e.g., sulfur trioxide complex) under controlled pH (7–9) to ensure regioselective sulfation at the 3-position .
Purification : Use column chromatography (e.g., silica gel or reverse-phase C18) to isolate the sulfate derivative.
Neutralization : Add sodium hydroxide to convert the sulfonic acid to its sodium salt, followed by lyophilization for stabilization .
Validate the product via nuclear magnetic resonance (NMR) for regiochemical confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium content .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (for conjugated estrogenic structures) or evaporative light scattering detection (ELSD) for non-chromophoric compounds .
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the sulfate group’s position and sodium counterion .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to detect the [M-Na]⁻ ion .
- Quantitative Analysis : Ion chromatography for sulfate content and flame atomic absorption spectroscopy (FAAS) for sodium .
Q. How does solubility impact experimental design for in vitro studies?
- Methodological Answer : this compound is highly soluble in polar solvents (e.g., water, methanol). For cell-based assays:
Prepare stock solutions in sterile water or phosphate-buffered saline (PBS) at 10 mM.
Filter-sterilize (0.22 µm) to remove particulates.
Validate solubility using dynamic light scattering (DLS) to detect aggregates .
Note: Solubility decreases in high-salt buffers; adjust ionic strength to <150 mM to prevent precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported estrogen receptor (ER) binding affinities of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). To address this:
Standardize Assays : Use ERα/ERβ-transfected HEK293 cells with a luciferase reporter system under controlled serum-free conditions .
Competitive Binding Studies : Compare displacement of [³H]-estradiol with equilin sulfate across multiple replicates.
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies and identify confounding variables (e.g., metabolite interference) .
Reference structural analogs (e.g., estrone 3-sulfate) to contextualize binding trends .
Q. What experimental strategies elucidate the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes. Monitor desulfation via LC-MS/MS for free equilin .
- Enzyme Inhibition : Co-administer sulfatase inhibitors (e.g., sodium fluoride) to assess sulfatase-mediated degradation .
- Pharmacokinetic Modeling : Use compartmental models to predict half-life and tissue distribution based on in vitro clearance rates .
Q. How to design a robust study investigating the neuroprotective effects of this compound?
- Methodological Answer :
Model Selection : Primary neuronal cultures or organotypic brain slices exposed to oxidative stress (e.g., H₂O₂).
Dose-Response : Test 1 nM–10 µM ranges, referencing EC₅₀ values from ER-binding assays .
Endpoint Analysis :
- Cell Viability : MTT assay or lactate dehydrogenase (LDH) release.
- Synaptic Plasticity : Quantify dendritic spines via confocal microscopy.
Controls : Include ER antagonists (e.g., ICI 182,780) to confirm receptor-mediated effects .
Q. Data Interpretation and Validation
Q. How should researchers address variability in sulfate quantification across batches?
- Methodological Answer :
- Internal Standards : Spike samples with deuterated equilin sulfate for LC-MS/MS normalization .
- Batch Correction : Apply linear mixed-effects models to adjust for inter-batch variability in statistical software (e.g., R or Python) .
- Quality Control (QC) : Include QC samples with known sulfate concentrations in each analytical run .
Q. What methodologies validate the specificity of this compound in complex biological matrices?
- Methodological Answer :
- Immunodepletion : Use anti-estrogen antibodies to remove endogenous estrogens prior to LC-MS/MS analysis .
- Stable Isotope Tracing : Adminstrate ¹³C-labeled equilin sulfate to track metabolic fate in vivo .
- Matrix Effects : Compare signal recovery in plasma vs. PBS to assess ion suppression/enhancement .
Propriétés
IUPAC Name |
sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-QWAPEVOJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27540-07-4 (Parent) | |
Record name | Sodium equilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872961 | |
Record name | Sodium equilin 3-monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12126-59-9, 16680-47-0 | |
Record name | Estrogens, conjugated [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012126599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium equilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium equilin 3-monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Estrogens, conjugates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM EQUILIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XY8FW3E68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.